Product packaging for 5-O-Acetyl Gemcitabine(Cat. No.:)

5-O-Acetyl Gemcitabine

Cat. No.: B13858172
M. Wt: 305.23 g/mol
InChI Key: HHTBRILJAHUJTL-FTLITQJKSA-N
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Description

Overview of Gemcitabine (B846) as a Nucleoside Analog in Preclinical Research

Gemcitabine, chemically known as 2',2'-difluorodeoxycytidine (dFdC), is a synthetic nucleoside analog of deoxycytidine. researchgate.net It functions as an antimetabolite, interfering with DNA synthesis and thereby inhibiting cell growth. nih.govmdpi.com In preclinical research, gemcitabine has demonstrated potent antitumor activity across a wide spectrum of in vitro and in vivo cancer models. researchgate.net Its mechanism of action involves cellular uptake and subsequent intracellular phosphorylation to its active forms, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). researchgate.netjbr-pub.org.cn These active metabolites exert their cytotoxic effects through multiple mechanisms, including the inhibition of ribonucleotide reductase by dFdCDP and the incorporation of dFdCTP into DNA, which leads to masked chain termination and inhibition of DNA replication. nih.govnih.govnih.gov

Gemcitabine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the cell to become pharmacologically active. researchgate.netjbr-pub.org.cn Its structural similarity to natural nucleosides allows it to be transported into cells via nucleoside transporters. researchgate.netresearchgate.net Preclinical studies have highlighted its broad cytotoxic activity in various cell lines and animal models, establishing it as a critical compound for cancer research. nih.govaacrjournals.org

Limitations of Native Gemcitabine in Preclinical Models and Strategies for Improvement

Despite its promising preclinical activity, the therapeutic potential of native gemcitabine is constrained by several factors that limit its efficacy in experimental models.

A significant limitation of gemcitabine in preclinical models is its rapid inactivation by the enzyme deoxycytidine deaminase (CDA), also referred to as cytidine (B196190) deaminase. researchgate.netnih.govatlasgeneticsoncology.org This enzyme is highly expressed in various tissues, including the liver and plasma, and catalyzes the deamination of gemcitabine to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). jbr-pub.org.cnnih.govkashanu.ac.iraacrjournals.org This rapid metabolism results in a short plasma half-life for gemcitabine, reducing the amount of active drug that reaches tumor cells. nih.govjbr-pub.org.cn Preclinical studies have shown that high levels of CDA activity are associated with decreased sensitivity to gemcitabine. nih.govnih.gov Conversely, inhibiting CDA has been shown to increase the concentration of active gemcitabine metabolites within cells. nih.gov The rate of this inactivation can vary significantly, impacting the drug's effectiveness in different preclinical models and contributing to inter-subject variability in response. nih.gov

The efficacy of gemcitabine is dependent on its transport into the cancer cell and its subsequent activation through phosphorylation. Gemcitabine is a hydrophilic molecule and therefore relies on nucleoside transporters (NTs), such as human equilibrative nucleoside transporter 1 (hENT1), for cellular entry. mdpi.comnih.gov Reduced expression or deficiency of these transporters in preclinical cancer models can lead to decreased intracellular drug concentrations and, consequently, resistance to gemcitabine. mdpi.comnih.govnih.gov

Once inside the cell, gemcitabine must be phosphorylated to its active forms. The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). mdpi.comnih.govpharmgkb.org Subsequent phosphorylations are carried out by other kinases to produce the active diphosphate and triphosphate metabolites. nih.govpharmgkb.org Reduced activity or downregulation of dCK is a well-established mechanism of gemcitabine resistance in preclinical models, as it directly impairs the activation of the drug. nih.govmdpi.com

Beyond enzymatic inactivation and transport/activation challenges, several other mechanisms of resistance to gemcitabine have been identified in preclinical studies. These can be intrinsic (pre-existing) or acquired after exposure to the drug. mdpi.com

One key mechanism involves the enzyme ribonucleotide reductase (RRM), the target of gemcitabine diphosphate. pharmgkb.org Overexpression of the RRM1 and RRM2 subunits of this enzyme can lead to resistance by overcoming the inhibitory effects of the drug. mdpi.comnih.gov

Alterations in cellular signaling pathways that regulate cell survival and apoptosis, such as the NF-κB, AKT, and MAPK pathways, have also been implicated in gemcitabine resistance in vitro and in vivo models. nih.goviiarjournals.org Furthermore, the tumor microenvironment itself can contribute to resistance. For instance, the dense stroma associated with some tumors can create a physical barrier, limiting drug delivery. kashanu.ac.irencyclopedia.pub

Rationale for Prodrug Development: Enhancing Preclinical Pharmacological Profile

The limitations of native gemcitabine have driven the development of prodrug strategies aimed at improving its pharmacological properties in preclinical settings. A prodrug is a chemically modified, inactive version of a drug that is converted to the active form in the body. jbr-pub.org.cn The primary goals of creating gemcitabine prodrugs are to:

Overcome rapid inactivation: By modifying the parts of the gemcitabine molecule susceptible to enzymatic attack by CDA, prodrugs can exhibit enhanced stability in plasma, leading to a longer half-life and increased bioavailability. nih.govmdpi.com

Improve cellular uptake: Modifications can be designed to alter the lipophilicity of gemcitabine, potentially allowing it to cross cell membranes more easily, independent of nucleoside transporters. mdpi.comresearchgate.net

Enhance tumor targeting: Prodrugs can be designed to be activated by specific conditions or enzymes that are more prevalent in the tumor microenvironment, thereby concentrating the active drug at the site of action and reducing systemic toxicity. jbr-pub.org.cnnih.gov

Numerous prodrug approaches have been explored in preclinical research, involving modifications at the 4-N-amino and 5'-hydroxyl groups of the gemcitabine molecule. nih.gov These strategies aim to create derivatives with improved stability, better permeability, and more favorable pharmacokinetic profiles, ultimately leading to enhanced antitumor efficacy in preclinical models. nih.govmdpi.com

Specific Focus on 5-O-Acetylation as a Prodrug Strategy for Gemcitabine

Acetylation is a common chemical modification used in prodrug design. Specifically, 5-O-acetylation of gemcitabine involves attaching an acetyl group to the 5'-hydroxyl position of the sugar moiety. This modification is intended to mask the hydrophilic hydroxyl group, thereby increasing the lipophilicity of the molecule.

The rationale for this specific derivatization includes:

Increased Lipophilicity: The acetyl group makes the molecule more lipid-soluble, which can potentially enhance its ability to diffuse across the lipid bilayer of cell membranes, bypassing the reliance on nucleoside transporters.

Intracellular Release: It is hypothesized that once the acetylated prodrug enters the cell, intracellular esterases can cleave the acetyl group, releasing the parent gemcitabine to be phosphorylated and activated.

This strategy represents a targeted chemical approach to address the well-documented pharmacokinetic and resistance challenges associated with native gemcitabine in preclinical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2N3O5 B13858172 5-O-Acetyl Gemcitabine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2N3O5

Molecular Weight

305.23 g/mol

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H13F2N3O5/c1-5(17)20-4-6-8(18)11(12,13)9(21-6)16-3-2-7(14)15-10(16)19/h2-3,6,8-9,18H,4H2,1H3,(H2,14,15,19)/t6-,8-,9-/m1/s1

InChI Key

HHTBRILJAHUJTL-FTLITQJKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Origin of Product

United States

Preclinical Pharmacological Characterization of 5 O Acetyl Gemcitabine

In Vitro Studies on Mechanism of Action and Cellular Fate

Intracellular Activation and Metabolism Pathways

5-O-Acetyl Gemcitabine (B846) is a prodrug of gemcitabine, meaning it requires intracellular metabolic activation to exert its cytotoxic effects. The addition of the acetyl group at the 5'-hydroxyl position is a strategic modification designed to enhance the molecule's stability and potentially alter its cellular uptake. vulcanchem.com Once inside the cell, the acetyl group is cleaved by intracellular esterases to release the parent compound, gemcitabine (dFdC). vulcanchem.com

Following this initial conversion, gemcitabine undergoes a series of phosphorylation steps to become pharmacologically active. pharmgkb.org The first and rate-limiting step is the phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). pharmgkb.orgnih.gov Subsequently, dFdCMP is further phosphorylated by nucleoside monophosphate kinase to form gemcitabine diphosphate (B83284) (dFdCDP). pharmgkb.orgresearchgate.net The final phosphorylation to the active triphosphate form, gemcitabine triphosphate (dFdCTP), is catalyzed by nucleoside diphosphate kinase. pharmgkb.org

A significant portion of intracellular gemcitabine, approximately 90%, is inactivated through deamination by cytidine (B196190) deaminase (CDA) to form 2',2'-difluorodeoxyuridine (dFdU). pharmgkb.org Additionally, dFdCMP can be inactivated by deoxycytidylate deaminase. researchgate.net The acetyl modification in 5-O-Acetyl Gemcitabine serves to protect the molecule from premature deamination by CDA, thereby increasing its metabolic stability compared to the parent drug. vulcanchem.com

Enzymatic Hydrolysis and Prodrug-to-Drug Conversion Kinetics

The conversion of this compound to its active form, gemcitabine, is dependent on enzymatic hydrolysis. This process is primarily carried out by intracellular esterases that cleave the ester linkage at the 5'-O position, removing the acetyl group. vulcanchem.com The efficiency of this conversion can be influenced by the levels of these enzymes within cancer cells.

Studies on similar prodrugs, such as those with amino acid substitutions, have shown that the rate of hydrolysis can vary. For instance, the activation of gemcitabine prodrugs with amino acid esters was found to be significantly faster in cancer cell homogenates compared to buffer solutions, indicating a clear enzymatic role in the conversion. nih.gov While specific kinetic data for the enzymatic hydrolysis of this compound is not detailed in the provided search results, the principle of esterase-mediated activation is a well-established concept for such prodrugs. vulcanchem.comrsc.org

Impact on Deoxycytidine Kinase (dCK) Phosphorylation

The phosphorylation of gemcitabine by deoxycytidine kinase (dCK) is a critical and rate-limiting step in its activation pathway. pharmgkb.orgnih.gov The activity of dCK is essential for the cytotoxic effects of gemcitabine and its prodrugs. nih.gov Once this compound is hydrolyzed to gemcitabine within the cell, the subsequent phosphorylation to dFdCMP is entirely dependent on dCK. vulcanchem.compharmgkb.org

Studies have demonstrated a strong correlation between dCK activity and the sensitivity of cancer cells to gemcitabine. nih.gov Higher levels of dCK expression and activity lead to more efficient phosphorylation of gemcitabine, resulting in higher intracellular concentrations of the active metabolites and greater cytotoxicity. nih.govgenecards.org Conversely, deficiency or reduced activity of dCK is a known mechanism of resistance to gemcitabine. genecards.org Therefore, the efficacy of this compound is intrinsically linked to the dCK status of the cancer cells.

Ribonucleotide Reductase (RR) Inhibition and dNTP Pool Modulation

One of the key mechanisms of action of gemcitabine's active metabolites is the inhibition of ribonucleotide reductase (RR). mdpi.complos.org RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA synthesis and repair. plos.orgmdpi.com

DNA Incorporation and Masked Chain Termination Mechanisms

The ultimate cytotoxic effect of this compound, mediated through its active metabolite gemcitabine triphosphate (dFdCTP), is the disruption of DNA synthesis. mdpi.comresearchgate.net dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication. mdpi.compatsnap.com

Once dFdCTP is incorporated into the DNA, it triggers a unique mechanism known as "masked chain termination". researchgate.netnih.govnih.gov After the incorporation of the gemcitabine nucleotide, DNA polymerase is able to add one more deoxynucleotide to the strand. nih.govnih.gov However, after this addition, the DNA polymerase is unable to proceed further, effectively halting DNA elongation. researchgate.netnih.gov This "masking" of the chain-terminating nucleotide makes it difficult for the cell's DNA repair mechanisms, specifically proofreading exonucleases, to recognize and remove the incorporated gemcitabine nucleotide. mdpi.comnih.gov This irreparable damage to the DNA leads to the inhibition of DNA synthesis and ultimately induces programmed cell death, or apoptosis. mdpi.comnih.gov

In Vitro Antitumor Efficacy in Cancer Cell Lines

The in vitro antitumor activity of gemcitabine and its derivatives has been evaluated across a range of cancer cell lines, demonstrating its broad spectrum of cytotoxic effects. While specific data for this compound is limited in the provided results, the efficacy of the parent compound, gemcitabine, is well-documented and serves as a benchmark. The cytotoxic activity is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Studies have shown that gemcitabine is effective against various cancer cell lines, including those from pancreatic, lung, and breast cancers. nih.govdrugbank.comspandidos-publications.com For example, in a study on non-small cell lung cancer (NSCLC) cell lines, the IC50 of gemcitabine was 6.6 nM in A549 cells and 1.35 nM in H520 cells after 48 hours of treatment. dovepress.com In pancreatic cancer cell lines, gemcitabine has shown varying degrees of sensitivity, with BxPC-3 being highly sensitive. nih.gov Another study found that high-grade meningioma cell lines were as sensitive or even more sensitive to gemcitabine than some pancreatic, lung, and ovarian cancer cell lines for which gemcitabine is a standard treatment. oncotarget.com

The table below summarizes the reported IC50 values for gemcitabine in various cancer cell lines from the literature. It is anticipated that this compound would exhibit comparable or potentially enhanced activity, particularly in cell lines with high esterase activity, due to its prodrug nature.

Cancer TypeCell LineGemcitabine IC50Reference
Non-Small Cell Lung CancerA5496.6 nM (48h) dovepress.com
Non-Small Cell Lung CancerH5201.35 nM (48h) dovepress.com
Pancreatic CancerBxPC-3Potent (nM range) nih.gov
Pancreatic CancerPANC-1Moderately sensitive nih.gov
Pancreatic CancerAsPC-1Moderately sensitive nih.gov
Pancreatic CancerMIA PaCa-2Sensitive nih.gov
Pancreatic CancerCapan-1Less sensitive nih.gov

Cytotoxicity and Growth Inhibition Studies (e.g., IC50 values)

The cytotoxic effects of gemcitabine and its derivatives are extensively evaluated to determine their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments.

In studies involving non-small cell lung cancer (NSCLC) cell lines, the IC50 values for gemcitabine varied. For instance, in A549 cells, the IC50 was 6.6 nM, while in H520 cells, it was significantly higher at 46.1 nM, indicating lower sensitivity. nih.gov Another study on pancreatic cancer cell lines, BxPC-3 and PANC-1, reported IC50 values of 6.4 μM and 7.7 μM respectively for OSU-A9, a derivative of indole-3-carbinol, after 24 hours of treatment. oncotarget.com For gemcitabine itself, the IC50 values in these pancreatic cell lines were found to exceed the highest concentrations used in the study. oncotarget.com

A novel synthesized prodrug of gemcitabine, GEM-ZZQ, demonstrated concentration-dependent growth inhibition in HBE cells with an IC50 of 0.563 (± 0.097) μmol/L, compared to 0.327 (± 0.043) μmol/L for gemcitabine. jbr-pub.org.cn In HK2 cells, the IC50 values were 0.041 (± 0.002) μmol/L for GEM-ZZQ and 0.016 (± 0.000) μmol/L for gemcitabine. jbr-pub.org.cn

The following table provides a summary of IC50 values for gemcitabine and related compounds across various cell lines.

CompoundCell LineIC50 Value
GemcitabineA549 (NSCLC)6.6 nM nih.gov
GemcitabineH520 (NSCLC)46.1 nM nih.gov
OSU-A9BxPC-3 (Pancreatic)6.4 μM oncotarget.com
OSU-A9PANC-1 (Pancreatic)7.7 μM oncotarget.com
GEM-ZZQHBE (Bronchial Epithelial)0.563 (± 0.097) μmol/L jbr-pub.org.cn
GemcitabineHBE (Bronchial Epithelial)0.327 (± 0.043) μmol/L jbr-pub.org.cn
GEM-ZZQHK2 (Kidney Epithelial)0.041 (± 0.002) μmol/L jbr-pub.org.cn
GemcitabineHK2 (Kidney Epithelial)0.016 (± 0.000) μmol/L jbr-pub.org.cn
GEM-ZZQPC-2 (Pancreatic)0.089 (± 0.000) μmol/L jbr-pub.org.cn

Evaluation Across Diverse Preclinical Cancer Cell Lines (e.g., Pancreatic, Lung, Colon, Prostate)

The anti-cancer activity of gemcitabine and its analogs has been investigated across a wide range of preclinical cancer cell lines, demonstrating varied efficacy.

Pancreatic Cancer: Gemcitabine is a standard treatment for pancreatic cancer. oncotarget.comresearchgate.net However, resistance is a significant issue. oncotarget.comresearchgate.net Studies have shown that cell lines like BxPC-3 are responsive to gemcitabine, while PANC-1 is known to be resistant. oncotarget.com The combination of gemcitabine with other agents, such as the p300 inhibitor C646, has been shown to enhance its cytotoxic effects in pancreatic cancer cells. researchgate.netoncotarget.com Similarly, combining gemcitabine with Withaferin A has demonstrated synergistic anti-proliferative and pro-apoptotic effects in PANC-1 and Hs766t pancreatic cancer cell lines. nih.gov

Lung Cancer: In non-small cell lung cancer (NSCLC), gemcitabine has shown activity. jbr-pub.org.cn A study on A549 and H520 cell lines revealed different sensitivities to gemcitabine, with A549 being more sensitive. nih.gov A novel prodrug, GEM-ZZQ, showed comparable growth inhibition to gemcitabine in various lung cancer cell lines. jbr-pub.org.cn

Colon Cancer: Preclinical studies have demonstrated the potent growth inhibitory effects of certain heterocyclic-(2H)-1,2,3-triazoles, which are analogues of combretastatin (B1194345) A-4, against colon cancer cell lines such as COLO 205, with GI50 values in the low nanomolar range. rsc.org

The table below summarizes the evaluation of gemcitabine and related compounds in different cancer cell lines.

Cancer TypeCell Line(s)Compound(s)Key Findings
PancreaticBxPC-3, PANC-1Gemcitabine, OSU-A9BxPC-3 is responsive to gemcitabine, while PANC-1 is resistant. oncotarget.com
PancreaticPANC-1, Hs766tGemcitabine, Withaferin ACombination therapy showed synergistic anti-proliferative and pro-apoptotic effects. nih.gov
PancreaticPSN1, BXPC3, MIAPaCa2, Hs766T, Panc1Gemcitabine, C646p300 inhibition enhances gemcitabine-induced apoptosis. researchgate.netoncotarget.com
Lung (NSCLC)A549, H520Gemcitabine, Paclitaxel (B517696)A549 cells are more sensitive to gemcitabine than H520 cells. nih.gov
Lung (NSCLC)VariousGEM-ZZQ, GemcitabineGEM-ZZQ showed similar growth inhibition to gemcitabine. jbr-pub.org.cn
ColonCOLO 205Heterocyclic-(2H)-1,2,3-triazolesPotent growth inhibition with low nanomolar GI50 values. rsc.org

Cell Cycle Perturbations and Apoptosis Induction in Preclinical Models

Gemcitabine exerts its cytotoxic effects in part by interfering with the cell cycle and inducing apoptosis, or programmed cell death. nih.govmdpi.com

Studies have shown that gemcitabine can cause cells to arrest in the S phase of the cell cycle, which is the phase of DNA synthesis. mdpi.comnih.gov In MDA-MB-231 breast cancer cells, a low concentration of gemcitabine induced an arrest in the mid-S phase at 24 hours. nih.gov Higher concentrations led to an early S phase arrest. nih.gov Similar S-phase accumulation was observed in pancreatic cancer cell lines when treated with gemcitabine, and this effect was enhanced by the overexpression of miR-217. mdpi.com The combination of gemcitabine and radiation has also been shown to result in an early S-phase block. nih.gov

The induction of apoptosis is another key mechanism of gemcitabine's action. nih.govmdpi.com The combination of gemcitabine and radiation led to an increased induction of apoptosis in ECV304 and H292 cells. nih.gov In pancreatic cancer cells, silencing the p300 gene or using a p300 inhibitor enhanced gemcitabine-induced apoptosis. researchgate.netoncotarget.com Furthermore, the combination of gemcitabine and Withaferin A significantly induced apoptosis in PANC-1 and Hs766t pancreatic cancer cell lines. nih.gov

Cell Line(s)TreatmentEffect on Cell CycleEffect on Apoptosis
MDA-MB-231GemcitabineMid-S phase arrest (low concentration), Early S phase arrest (high concentration) nih.govNot specified
AsPC-1GemcitabineS-phase arrest nih.govNot specified
ECV304, H292Gemcitabine + RadiationEarly S-phase block nih.govIncreased induction nih.gov
Pancreatic Cancer CellsGemcitabine + p300 inhibitionNot specifiedEnhanced induction researchgate.netoncotarget.com
PANC-1, Hs766tGemcitabine + Withaferin ANot specifiedSignificant induction nih.gov
BxPC-3, PANC-1Gemcitabine + miR-217Increased S-phase accumulation mdpi.comIncreased late apoptotic cells (BxPC-3) mdpi.com

Sensitization to Other Preclinical Therapeutic Agents

The efficacy of gemcitabine can be enhanced when used in combination with other therapeutic agents, a phenomenon known as sensitization.

In pancreatic cancer, the ATR inhibitor Elimusertib has been shown to synergize with gemcitabine in almost all tested pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov This sensitization effect is not limited to gemcitabine, as Elimusertib also sensitized AsPC-1 cells to other DNA-damaging agents like Oxaliplatin, Cisplatin, and 5-fluorouracil. nih.gov Similarly, the inhibition of p300 has been found to sensitize pancreatic cancer cells to gemcitabine. researchgate.netoncotarget.com

In non-small cell lung cancer (NSCLC), the sequence of administering gemcitabine followed by paclitaxel produced a synergistic effect in both A549 and H520 cell lines. nih.gov Pre-treatment with paclitaxel has also been shown to sensitize KPC tumor cells to gemcitabine in a mouse model of pancreatic cancer. aacrjournals.org

Furthermore, in preclinical models, the combination of gemcitabine with the CDK4/6 inhibitor LY2835219 enhanced antitumor activity in calu-6 xenografts. nih.gov The combination of gemcitabine with Thymoquinone has also been shown to potentiate the anti-tumor action in pancreatic cancer. researchgate.net

Cancer TypeSensitizing AgentTherapeutic AgentOutcome
Pancreatic (PDAC)Elimusertib (ATRi)Gemcitabine, Oxaliplatin, Cisplatin, 5-fluorouracilSynergistic cell killing nih.gov
Pancreaticp300 inhibitionGemcitabineEnhanced cytotoxicity and apoptosis researchgate.netoncotarget.com
Non-Small Cell LungPaclitaxelGemcitabineSynergistic effect when gemcitabine is administered first nih.gov
PancreaticPaclitaxelGemcitabineSensitizes KPC tumor cells to gemcitabine aacrjournals.org
Lung (Calu-6 xenografts)LY2835219 (CDK4/6 inhibitor)GemcitabineEnhanced in vivo antitumor activity nih.gov
PancreaticThymoquinoneGemcitabine, OxaliplatinPotentiation of anti-tumor action researchgate.net

In Vivo Preclinical Pharmacokinetics and Pharmacodynamics (Animal Models)

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., plasma stability, tissue distribution)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) in animal models is crucial for understanding its behavior in a living system.

An oral amide prodrug of gemcitabine, LY2334737, was developed to bypass the high first-pass metabolism seen with oral gemcitabine. nih.gov In mice, rats, and dogs, this prodrug is absorbed largely intact and then slowly hydrolyzes to release gemcitabine, resulting in sustained systemic exposure to the active drug. nih.govnih.govresearchgate.net The primary enzyme involved in this hydrolysis is carboxylesterase 2 (CES2). nih.govresearchgate.net Following its release, gemcitabine is mainly metabolized to its inactive form, dFdU. nih.govnih.govresearchgate.net The elimination of LY2334737 and its metabolites occurs through both biliary and renal excretion in mice and dogs. nih.govresearchgate.net

Pharmacokinetic studies of a gemcitabine-ibandronate conjugate (GEM-IB) in mice and dogs showed that it is rapidly converted to ibandronate and gemcitabine, with dFdU being formed from gemcitabine with a delay. mdpi.com The rapid disappearance of GEM-IB from circulation is likely due to a combination of metabolism and quick distribution to tissues and bone. mdpi.com Gemcitabine itself is stable in mouse plasma for up to 42 days and in human plasma for up to 30 days at -70°C. mdpi.com

The table below summarizes the ADME characteristics of gemcitabine prodrugs in animal models.

CompoundAnimal Model(s)AbsorptionDistributionMetabolismExcretion
LY2334737Mice, Rats, DogsAbsorbed largely intact across the intestinal epithelium nih.govnih.govresearchgate.netDelivers LY2334737 to systemic circulation nih.govnih.govresearchgate.netSlow hydrolysis by CES2 to gemcitabine; gemcitabine metabolized to dFdU nih.govnih.govresearchgate.netBiliary and renal excretion nih.govresearchgate.net
GEM-IBMice, DogsNot specified (IV/IP admin)Rapid distribution to tissue/bone mdpi.comRapidly converted to ibandronate and gemcitabine; gemcitabine forms dFdU mdpi.comNot specified

Preclinical Pharmacodynamic Markers (e.g., intratumoral dFdCTP levels)

Pharmacodynamic markers are used to assess the biochemical and physiological effects of a drug on the body. For gemcitabine, a key pharmacodynamic marker is the intracellular level of its active triphosphate metabolite, gemcitabine triphosphate (dFdCTP).

The intracellular accumulation of dFdCTP is a critical determinant of gemcitabine's cytotoxic activity. bccancer.bc.ca In a mouse model of pancreatic cancer, treatment with nab-paclitaxel in combination with gemcitabine led to a significant increase in intratumoral dFdCTP levels. aacrjournals.org This was associated with a decrease in the protein levels of cytidine deaminase (Cda), the enzyme that inactivates gemcitabine. aacrjournals.org The reduction in Cda was mediated by paclitaxel-induced reactive oxygen species (ROS), leading to destabilization of the Cda protein. aacrjournals.org This ultimately results in higher levels of the active dFdCTP within the tumor, enhancing the therapeutic efficacy of gemcitabine. aacrjournals.org

Studies have also shown that prolonged infusion of gemcitabine can increase the intracellular levels of dFdCTP, which theoretically could lead to improved survival rates. researchgate.net

Animal ModelTreatmentPharmacodynamic MarkerObservation
Mouse model of pancreatic cancernab-paclitaxel + gemcitabineIntratumoral dFdCTP levelsSignificant increase aacrjournals.org
Mouse model of pancreatic cancernab-paclitaxel + gemcitabineCytidine deaminase (Cda) protein levelsDecreased aacrjournals.org

Tumor Growth Inhibition in Xenograft and Syngeneic Models

The preclinical antitumor activity of gemcitabine, the active metabolite of this compound, has been substantiated in various animal models. In mouse xenograft models of human cancer, gemcitabine demonstrates significant tumor growth inhibition. For instance, in an ovarian cancer patient-derived xenograft (PDX) model, treatment with gemcitabine resulted in significant inhibition of tumor growth compared to the vehicle control group. nih.gov Similarly, a novel albumin-encapsulated gemcitabine prodrug, JNTX-101, showed dose-dependent tumor growth inhibition that exceeded the anti-tumor response of gemcitabine at lower molar doses in both ovarian cancer PDX and Panc-1 cell line-derived xenograft (CDX) models. nih.gov In the Panc-1 model, the average tumor volume in mice treated with JNTX-101 was approximately half the size of those in the vehicle group. nih.gov

In models of pancreatic cancer, gemcitabine's effects are notable, although resistance can be an issue. In an orthotopic pancreatic xenograft mouse model using PACN-1 tumors, gemcitabine alone did not provide significant inhibition; however, it is often used as a benchmark for evaluating new agents. nih.gov For example, the natural product psorospermin (B1195998) was found to be as effective as gemcitabine in slowing tumor growth in a MiaPaCa pancreatic cancer model. nih.gov Studies on other agents also use gemcitabine as a comparator, highlighting its role as a standard therapy whose efficacy new compounds aim to exceed. researchgate.net

The use of syngeneic models, which involve an intact immune system, is also crucial. In a highly aggressive mouse 4T1.2 syngeneic triple-negative breast cancer model, the efficacy of other compounds has been evaluated, providing a framework for how agents like gemcitabine might perform in an immunocompetent setting. researchgate.net Furthermore, investigations into overcoming gemcitabine resistance have utilized xenograft models to show that targeting specific cellular pathways can enhance its tumor-suppressing effects. nih.govoncotarget.com

Model TypeCancer TypeTreatmentKey FindingReference
PDXOvarian CancerGemcitabineSignificantly inhibited tumor growth compared to vehicle. nih.gov
CDX (Panc-1)Pancreatic CancerJNTX-101 (Gemcitabine prodrug)Tumor volume was ~50% of the vehicle group; more potent than gemcitabine at lower molar doses. nih.gov
Xenograft (MiaPaCa)Pancreatic CancerPsorospermin vs. GemcitabinePsorospermin was as effective as gemcitabine in slowing tumor growth. nih.gov
Orthotopic Xenograft (PACN-1)Pancreatic CancerGemcitabineDid not provide significant inhibition alone in this model. nih.gov

Combinatorial Preclinical Efficacy with Adjuvants (e.g., Bromelain, Acetylcysteine, PEITC)

The therapeutic potential of gemcitabine, the active form of this compound, can be enhanced through combination with various adjuvants that target different aspects of tumor biology.

Bromelain and Acetylcysteine (BromAc®)

The combination of Bromelain and Acetylcysteine, known as BromAc®, has demonstrated a synergistic potentiation of gemcitabine's cytotoxic effects in preclinical models. Bromelain, a pineapple extract, can cleave glycosidic linkages, while acetylcysteine is a reducing agent that can break disulfide bonds in proteins. nih.gov In an in vivo study using a colorectal cancer (LS174T) xenograft model, the combination of a low dose of gemcitabine with BromAc® resulted in a tumor inhibition of nearly 71% compared to controls. nih.govresearchgate.net The combination index (CI) was calculated to be 0.08, indicating strong synergy. nih.gove-century.us This combination also led to greater tumor necrosis. nih.gov Similarly, in a subcutaneous pancreatic cancer model, BromAc® therapy alone was as effective as gemcitabine alone in reducing tumor volume and weight. biorxiv.orgmucpharm.com The rationale is that these adjuvants can disrupt the protective mucin structure of certain tumors, thereby increasing the penetration and efficacy of chemotherapeutic agents like gemcitabine. nih.govresearchgate.net

N-Acetylcysteine (NAC)

As a single adjuvant, N-acetylcysteine (NAC) has been shown to sensitize pancreatic cancer cells to gemcitabine. While neither gemcitabine nor NAC alone was effective in significantly decreasing MIA PaCa-2 tumor growth in vivo, the combination treatment reduced tumor growth by approximately 50%. nih.gov This effect is mediated by NAC's ability to enhance tumor apoptosis in gemcitabine-treated mice. nih.gov Mechanistically, NAC prevents the activation of the transcription factor NFκB, which is a pro-survival pathway often induced by gemcitabine treatment, thereby improving the chemotherapeutic efficacy. nih.gov

Phenethyl Isothiocyanate (PEITC)

Phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, can also increase the efficacy of gemcitabine. Studies have shown that PEITC can induce oxidative stress and cell cycle arrest. frontiersin.orgmdpi.com In pancreatic ductal adenocarcinoma (PDAC), gemcitabine treatment induces the production of reactive oxygen species (ROS) as part of its cytotoxic effect, but cancer cells can counteract this through feedback mechanisms involving the Nrf2 antioxidant pathway. researchgate.net Combining gemcitabine with PEITC can inhibit this protective mechanism by reducing glutathione (B108866) levels, which in turn increases the efficacy of gemcitabine both in vitro and in vivo. researchgate.net This combination has a selective cytotoxic effect against pancreatic cancer cells. researchgate.net

AdjuvantCancer ModelKey FindingMechanism of ActionReference
Bromelain + Acetylcysteine (BromAc®)Colon Cancer (LS174T Xenograft)~71% tumor inhibition with low-dose gemcitabine; strong synergy (CI=0.08).Disruption of mucin structure, enhancing drug penetration. nih.govresearchgate.nete-century.us
N-Acetylcysteine (NAC)Pancreatic Cancer (MIA PaCa-2 Xenograft)Decreased tumor growth by ~50% when combined with gemcitabine.Prevents NFκB activation, enhancing apoptosis. nih.gov
Phenethyl Isothiocyanate (PEITC)Pancreatic Cancer (PDAC)Increases gemcitabine efficacy in vitro and in vivo.Inhibits ROS detoxification process by reducing glutathione levels. researchgate.net

Structure-Activity Relationships (SAR) of this compound and Analogs

Influence of Acetyl Group on Metabolic Stability and Preclinical Efficacy

The primary rationale for creating prodrugs like this compound is to overcome the metabolic limitations of the parent drug, gemcitabine. Gemcitabine is rapidly inactivated by the enzyme cytidine deaminase (CDA), which is prevalent in plasma and the liver. acs.org

The addition of an acetyl group at the 5'-hydroxyl position of gemcitabine creates an ester linkage. This modification serves a critical protective function. The acetyl group shields the molecule from premature deamination by CDA, thereby enhancing its metabolic stability and prolonging its circulation time. researchgate.netrsc.org Studies on various gemcitabine prodrugs have shown that modifications at the 5'-OH group can provide significant resistance to deamination. nih.gov For instance, acetylated lysine-conjugated gemcitabine prodrugs exhibited enhanced metabolic stability in human plasma, human liver microsomes, and against cytidine deaminase. researchgate.netrsc.org

This improved stability is directly linked to preclinical efficacy. By preventing rapid inactivation, the acetyl group ensures that more of the active drug can reach tumor cells. The increased lipophilicity from the acetyl group may also influence cellular uptake characteristics. frontiersin.org Once inside the cell, the ester bond of this compound is designed to be cleaved by intracellular esterases, releasing the active gemcitabine, which can then be phosphorylated to its active triphosphate form (dFdCTP) to exert its anticancer effects. researchgate.net This targeted release within the tumor cell can lead to improved selectivity and a better safety profile, as some acetylated derivatives have been shown to be less toxic to normal cells. rsc.org

Comparison with Other Ester Prodrugs of Gemcitabine

This compound belongs to a broader class of ester prodrugs designed to improve the therapeutic index of gemcitabine. Various amino acids and fatty acids have been conjugated to gemcitabine via ester linkages at the 3' or 5' positions to enhance its properties.

A study of 3'- and 5'-amino acid monoester prodrugs of gemcitabine showed that all tested prodrugs had a high affinity for the peptide transporter hPEPT1. nih.gov However, only the 5'-L-valyl and 5'-L-isoleucyl monoesters demonstrated significantly increased uptake into cells expressing the transporter, along with good chemical stability. nih.gov This highlights that the specific promoiety attached to the 5' position is critical for transport and stability.

Other research has focused on conjugating acetylated lysine (B10760008) moieties to the 4-N-amino group of gemcitabine, creating amide prodrugs rather than esters. researchgate.netrsc.org These prodrugs also showed enhanced metabolic stability and potent anticancer activity, with some being up to 2.4 times more active than gemcitabine in A549 lung cancer cells and exhibiting high potency in BxPC-3 pancreatic cells. rsc.org These amide-based prodrugs demonstrated improved selectivity, being significantly less toxic to normal human cells compared to gemcitabine. rsc.org

Another approach involves linking conjugated linoleic acid (CLA) to the N4-amino group, which also increased the plasma stability and antitumor activity of gemcitabine. researchgate.net These comparisons underscore a common strategy: using a promoiety (like an acetyl group, amino acid, or fatty acid) to protect gemcitabine from rapid metabolism, with the specific choice of promoiety and linkage type (ester vs. amide) influencing factors like transporter affinity, cellular uptake, and the rate of conversion to the active drug. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity for many pharmaceutical compounds, including nucleoside analogs like gemcitabine and its derivatives. mdpi.com The specific spatial orientation of functional groups affects drug-target interactions, enzyme recognition, and cellular transport. nih.govmdpi.com

For gemcitabine prodrugs, the stereochemistry of the promoiety can have a significant impact. In the case of amino acid ester prodrugs, using an L-amino acid versus a D-amino acid can dramatically alter transport and conversion. For example, 5'-L-valyl ester prodrugs of nucleosides generally show higher permeability and faster conversion to the parent drug compared to their D-valyl counterparts, often due to stereospecific recognition by transporters like hPEPT1. nih.govmdpi.com

Research into other complex natural products demonstrates that a specific stereoisomer is often responsible for the majority of the biological activity. For the natural product psorospermin, the biological potency was found to be highly dependent on its stereochemistry, with the naturally occurring (2'R,3'R) enantiomer being the most active. nih.gov This stereochemical preference was directly linked to its ability to interact with its molecular target, topoisomerase II. nih.gov While this compound itself does not have an additional chiral center in the acetyl group, its interaction with chiral biological macromolecules (enzymes, transporters) is fundamentally governed by the inherent stereochemistry of the gemcitabine scaffold. Any further modifications or the synthesis of analogs would require careful consideration of stereochemistry to retain or enhance biological function. mdpi.com

Analytical Methodologies for 5 O Acetyl Gemcitabine and Its Metabolites in Research Settings

Chromatographic Techniques (e.g., HPLC, UPLC, HPTLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for the analysis of Gemcitabine (B846) and are directly applicable to its prodrugs. ajgreenchem.com These techniques offer high separation efficiency, which is essential for resolving the prodrug from its closely related analytes. ajgreenchem.com

Validated HPLC methods for Gemcitabine in human plasma often use protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column. nih.govnih.gov For instance, a rapid and robust reversed-phase HPLC assay for Gemcitabine in plasma involves protein precipitation and isocratic elution with a phosphate (B84403) buffer. nih.gov Another method uses a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) for the simultaneous determination of Gemcitabine and its main metabolite, 2′,2′-difluorodeoxyuridine (dFdU). nih.gov

When adapting these methods for 5-O-Acetyl Gemcitabine, the key modification involves adjusting the mobile phase composition to account for the prodrug's altered polarity. The addition of the acetyl group at the 5'-O position increases the lipophilicity of the molecule compared to the highly hydrophilic Gemcitabine. Consequently, in a reversed-phase HPLC system, this compound is expected to have a longer retention time than Gemcitabine. Method development would focus on optimizing the mobile phase (e.g., increasing the organic solvent percentage) to achieve adequate retention for the prodrug while ensuring a reasonable run time and sharp peak shape.

Sample preparation for preclinical tissues like cell lysates and animal tissues would require more rigorous homogenization and extraction steps prior to protein precipitation to ensure efficient recovery of the analytes. nih.gov

Table 1: Examples of HPLC/UPLC Conditions for Gemcitabine Analysis This interactive table summarizes typical parameters from published methods for the parent drug, Gemcitabine.

ParameterCondition 1Condition 2Condition 3
ColumnPhenomenex Luna C-18 (250 mm × 4.6 mm; 5μ) nih.govAtlantis dC18 (100 mm x 4.6 mm; 3 µm) nih.govC18 (50 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase90% water, 10% acetonitrile (pH 7.00) nih.gov10 mM phosphate buffer (pH 3.0) with 3% acetonitrile nih.gov97.5% 40 mM ammonium acetate (pH 5.5), 2.5% acetonitrile nih.gov
Flow Rate1.0 mL/min nih.govNot Specified0.8 mL/min nih.gov
Detection (UV)275 nm nih.govNot Specified268 nm nih.gov
Linear Range0.5–50 μg/mL nih.gov0.020–20 μg/mL nih.gov0.20–10.0 mg/L nih.gov
LOQ0.4541 μg/mL nih.gov20 ng/mL nih.gov0.20 mg/L nih.gov

A stability-indicating method must be able to resolve the parent drug from its degradation products without interference. nih.gov For this compound, the primary degradation pathway in biological systems is expected to be hydrolysis of the ester bond to release active Gemcitabine. Therefore, a stability-indicating HPLC or UPLC method must achieve baseline separation of this compound and Gemcitabine.

Forced degradation studies are essential for developing such methods. uclouvain.be This involves subjecting the prodrug to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. uclouvain.benih.gov Chromatographic conditions are then optimized to separate all resulting peaks from the intact prodrug. A method for Gemcitabine, for instance, was shown to separate the parent drug from three degradation products under acidic conditions and six under alkaline stress. nih.gov A similar approach would be necessary to validate a method for this compound, ensuring the quantification of the prodrug is not affected by its hydrolytic products.

Spectrometric Techniques (e.g., LC-MS/MS, 19F NMR)

Spectrometric techniques offer superior sensitivity and specificity compared to UV detection, making them ideal for bioanalytical applications where analyte concentrations are low.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying Gemcitabine and its metabolites in complex matrices like tumor tissue. nih.gov A sensitive LC-MS/MS method was developed to simultaneously measure Gemcitabine (dFdC), its inactive metabolite (dFdU), and its active triphosphate form (dFdCTP) in just 10 mg of tissue. nih.gov

For the analysis of this compound, a specific LC-MS/MS method would be developed. The precursor ion for the prodrug would be its protonated molecular mass [M+H]⁺. The key advantage of MS/MS is the selection of specific fragmentation patterns (transitions). It is anticipated that a major product ion for this compound would correspond to the protonated fluorocytosine base (m/z 112.0514), a common fragment also used to detect Gemcitabine itself. nih.gov This allows for highly specific detection using Multiple Reaction Monitoring (MRM). The method would include separate transitions for quantifying Gemcitabine, dFdU, and potentially the phosphorylated metabolites, enabling a comprehensive analysis of the prodrug's metabolic fate from a single sample.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is another valuable technique, as it provides a non-invasive way to detect fluorine-containing drugs and their metabolites without interference from biological background signals. ismrm.orgnih.gov ¹⁹F NMR has been used to monitor the uptake and kinetics of Gemcitabine in tumors in vivo. nih.gov The two fluorine atoms on Gemcitabine produce a distinct signal. ismrm.org The introduction of an acetyl group at the 5'-O position would alter the local electronic environment of the fluorine atoms, likely causing a measurable chemical shift difference between the ¹⁹F NMR signals of this compound and Gemcitabine. This would allow for the simultaneous detection and quantification of both the prodrug and the released active drug in tissue homogenates or potentially in vivo. nih.gov

The high sensitivity of LC-MS/MS makes it the preferred method for preclinical pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. nih.gov A validated LC-MS/MS assay would be used to measure the concentrations of this compound and the released Gemcitabine in plasma, tissues, and excreta from animal models. nih.govnih.gov This data is critical for understanding how the prodrug strategy alters Gemcitabine's PK profile, such as extending its half-life or improving its oral bioavailability. nih.gov

For pharmacodynamic (PD) studies, these analytical methods can correlate drug concentration with biological effects. For example, an LC-MS/MS method capable of measuring the active phosphorylated metabolites (dFdCDP and dFdCTP) within tumor cells after administration of this compound would provide direct evidence of the prodrug's activation at the target site. nih.gov Similarly, ¹⁹F NMR can be used to non-invasively monitor the total concentration of fluorinated species (prodrug + metabolites) within a tumor over time, offering insights into drug delivery and retention that can be correlated with treatment efficacy. nih.gov

Spectrophotometric and Spectrofluorimetric Methods

UV-Visible spectrophotometry is a simple and cost-effective technique for quantifying compounds that contain a chromophore. Methods have been developed for the determination of Gemcitabine in bulk and pharmaceutical formulations, with a maximum absorbance (λmax) typically observed around 267-269 nm. asianpubs.orgscispace.com

The chromophore in Gemcitabine is the pyrimidine (B1678525) ring system, which is unaltered in this compound. Therefore, the prodrug is expected to have a nearly identical λmax and molar absorptivity to Gemcitabine. While this allows for the straightforward quantification of the pure prodrug substance using a simple UV spectrophotometric method, this technique suffers from a critical lack of specificity. nih.gov It cannot distinguish between this compound, Gemcitabine, and the metabolite dFdU, as all three share the same UV-absorbing moiety. nih.gov

Due to this limitation, spectrophotometric methods are unsuitable for stability studies or for the analysis of the prodrug in biological samples where multiple forms of the drug are present. Their use is restricted to quality control assays of the pure this compound compound. Derivative spectrophotometry, which measures the first or second derivative of the absorbance spectrum, can sometimes enhance resolution from interfering substances in plasma but would still be unlikely to resolve the prodrug from the parent drug. nih.govijpsr.com No spectrofluorimetric methods are commonly reported, as the native molecule is not significantly fluorescent.

Green Chemistry Approaches in Analytical Method Development

A review of current scientific literature indicates a lack of studies specifically focused on the development of green analytical methods for this compound. Research has predominantly centered on the parent compound, gemcitabine, and other derivatives, with a growing emphasis on creating more environmentally sustainable analytical techniques. The principles and methodologies applied to these related compounds provide a framework for potential future development of green analytical methods for this compound.

Green analytical chemistry aims to minimize the environmental impact of analytical procedures by reducing or eliminating hazardous substances and minimizing energy consumption and waste generation. nih.govacs.org In the context of pharmaceutical analysis, this often involves the modification of established techniques like High-Performance Liquid Chromatography (HPLC), which is a primary method for analyzing nucleoside analogues like gemcitabine and its derivatives. mdpi.comajgreenchem.com

Key strategies in developing greener analytical methods for gemcitabine and related nucleoside analogues include:

Use of Eco-Friendly Solvents: A primary focus is replacing hazardous organic solvents, such as acetonitrile and methanol, with safer, more sustainable alternatives. Research on gemcitabine analysis has explored mobile phases with higher aqueous content or the substitution of traditional organic modifiers with greener options like ethanol. For instance, an eco-friendly RP-HPLC method was developed for enzymatic degradation studies of gemcitabine using a mobile phase of acetonitrile and sodium dihydrogen phosphate buffer in a 9:91 ratio, significantly reducing the organic solvent proportion.

Method Miniaturization and Optimization: Reducing the scale of the analysis decreases solvent consumption and waste. The adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) over conventional HPLC allows for the use of shorter columns with smaller particle sizes, leading to faster analysis times and substantially lower solvent usage. acs.org

Alternative Separation Techniques: Micellar liquid chromatography is an eco-friendly alternative where a surfactant solution is used as the mobile phase, avoiding the need for large volumes of organic solvents. acs.org

Greenness Assessment: Various metrics have been developed to evaluate the environmental impact of analytical methods. The National Environmental Method Index (NEMI) is one such tool used to assess the greenness profile of analytical procedures, including those for gemcitabine.

The following tables summarize findings from studies that have applied green chemistry principles to the analysis of the parent compound, gemcitabine. While not specific to this compound, they illustrate the practical application of these green approaches.

Table 1: Examples of Eco-Friendly HPLC Methods for Gemcitabine Analysis

Method TypeMobile Phase CompositionKey Green FeatureAccuracy/Recovery (%)Reference
RP-HPLCAcetonitrile : Sodium Dihydrogen Phosphate Buffer (9:91 v/v)High aqueous content, reducing organic solvent use.99.91 - 101.77
RP-HPLCWater : Acetonitrile (50:50 v/v)Reduced complexity of mobile phase.Not Specified

Table 2: Greenness Profile Assessment of Gemcitabine Analytical Methods using NEMI

Method TypeNumber of Methods AssessedGreenness Profile (75% Green)Greenness Profile (50% Green)Reference
HPLC Methods1578
Bioanalytical Methods1394

These approaches demonstrate a clear trend in pharmaceutical analysis toward sustainability. The development of a dedicated green analytical method for this compound would likely involve similar strategies, focusing on solvent replacement, waste reduction, and the application of greenness evaluation tools to ensure a minimal environmental footprint.

Conceptual and Future Research Directions

Design Principles for Next-Generation Gemcitabine (B846) Prodrugs Beyond Simple Esters

The development of next-generation gemcitabine prodrugs is moving beyond simple ester modifications to address the limitations of gemcitabine, such as its short plasma half-life and development of chemoresistance. A key principle in this new phase of design is to create prodrugs that are more stable in physiological conditions while enabling alternative activation strategies within the tumor microenvironment.

One promising approach involves the use of carbamate and carbonate linkages. These prodrugs tend to exhibit greater stability compared to simple esters. For instance, carbamate prodrugs have demonstrated enhanced stability under simulated physiological conditions, offering a potential advantage in reducing premature drug release and associated side effects.

Another innovative strategy is the development of enzyme-activated prodrugs. For example, a prodrug of gemcitabine, S-Gem, is designed to be activated by the enzyme thioredoxin reductase (TrxR), which is often overexpressed in cancer cells. The activation mechanism involves the reduction of a disulfide bond within the prodrug by TrxR, leading to intramolecular cyclization and the subsequent release of active gemcitabine. In preclinical studies, incubation of S-Gem with TrxR resulted in approximately 80% release of the active drug after 4 hours. mdpi.com

Hydrophobic monophosphate ester modifications represent another avenue of exploration. These modifications can alter the solubility and pharmacokinetic profile of the prodrug. For example, a hydrophobic tail can reduce the aqueous solubility of the prodrug, necessitating formulation with agents like Tween 80 to achieve therapeutic concentrations. In a preclinical study using a non-small-cell lung cancer xenograft model, an oral prodrug with a hydrophobic monophosphate ester modification demonstrated 65.2% tumor suppression at a lower equivalent dose compared to intravenously administered gemcitabine, which resulted in 61.1% tumor suppression. mdpi.com This highlights the potential for oral administration and improved efficacy with these next-generation prodrugs.

The design of these novel prodrugs also considers their stability against deamination by cytidine (B196190) deaminase (CDA), a major pathway for gemcitabine inactivation. Some prodrugs have been shown to be less susceptible to deamination, leading to a higher concentration of the active drug within the tumor.

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles, Liposomes, Glycoconjugates)

To enhance the therapeutic efficacy of gemcitabine and its prodrugs, researchers are increasingly integrating them with advanced drug delivery systems. These systems, including nanoparticles, liposomes, and glycoconjugates, offer several advantages such as improved bioavailability, controlled release, and targeted delivery to tumor tissues. researchgate.net

Nanoparticles: Polymeric nanoparticles, solid lipid nanoparticles, mesoporous silica nanoparticles, and magnetic nanoparticles are being explored for gemcitabine delivery. nih.gov These systems can encapsulate the drug, protecting it from premature degradation and metabolism. researchgate.net For instance, a study focusing on gemcitabine-loaded nanocapsules for pancreatic cancer treatment demonstrated that an optimized formulation with particles of 160 ± 3 nm achieved an 87 ± 2% encapsulation efficiency. nih.gov In vivo studies showed that this nanoparticle formulation led to extended drug delivery, dramatically better bioavailability, and longer systemic circulation compared to free gemcitabine. nih.gov Furthermore, the biodistribution evaluation revealed tumor-targeting properties and an improved antitumor effect. nih.gov

Liposomes: Liposomes are another widely investigated carrier for gemcitabine. These lipid-based vesicles can improve the pharmacokinetic profile of the drug and reduce its toxicity.

Glycoconjugates: Glycosylation, the attachment of sugar moieties, is a strategy to enhance the targeting of gemcitabine to cancer cells that overexpress specific glucose transporters.

The co-encapsulation and concurrent delivery of gemcitabine with other anticancer agents within these nanocarriers is also a promising strategy to enhance drug action at the cancer site and reduce side effects. nih.gov

Investigating Novel Activation Mechanisms for 5-O-Acetyl Gemcitabine (e.g., Enzyme-Activated)

Research into novel activation mechanisms for gemcitabine prodrugs like this compound is crucial for improving their therapeutic index. One of the key areas of investigation is enzyme-activated prodrug therapy. This approach leverages enzymes that are overexpressed in tumor tissues to selectively convert the prodrug into its active form, thereby minimizing off-target toxicity.

A significant challenge with gemcitabine is its inactivation through deamination by cytidine deaminase (CDA). nih.gov Prodrug strategies aim to protect gemcitabine from this metabolic process. For instance, albumin-conjugated gemcitabine prodrugs have been developed that, upon release, are less susceptible to deamination. In one study, an albumin-conjugated prodrug was shown to form three times less of the inactive metabolite, dFdU, compared to gemcitabine alone when incubated in rat blood plasma. mdpi.com

Another novel activation mechanism involves the use of redox-sensitive linkers. For example, a disulfide-containing prodrug can be designed to release the active drug in the presence of reducing agents like dithiothreitol (DTT), which mimics the reducing environment within some tumors. In a study, treatment of an albumin-gemcitabine conjugate with 1 μM DTT for 8 hours resulted in a 33% release of the active drug. mdpi.com

The activation of gemcitabine itself is a multi-step process, with the first phosphorylation by deoxycytidine kinase (dCK) being the rate-limiting step. nih.gov Future research could explore prodrugs that are designed to be more efficiently phosphorylated or that can bypass this rate-limiting step altogether.

Computational Modeling and Simulation for Prodrug Optimization (e.g., predicting in vivo response)

Computational modeling and simulation are becoming indispensable tools for the rational design and optimization of gemcitabine prodrugs. mdpi.comnih.gov These in silico methods allow researchers to predict the physicochemical properties, pharmacokinetic behavior, and enzymatic activation of prodrug candidates before their synthesis and experimental testing, thereby reducing costs and improving the efficiency of the drug development process. mdpi.comnih.gov

Various computational techniques are employed in prodrug optimization:

Molecular Docking: This method predicts the binding affinity and orientation of a prodrug within the active site of a target enzyme, such as those involved in its activation or degradation. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the prodrug-enzyme complex over time, helping to elucidate the mechanism of enzymatic activation. mdpi.comnih.gov

Quantum Mechanics (QM) and Molecular Mechanics (MM): These methods are used to study the electronic structure and energy of molecules, which is crucial for understanding the chemical reactions involved in prodrug activation. mdpi.comnih.gov

Free Energy Perturbation (FEP): FEP methods can be used to predict the relative binding affinities of different prodrug candidates to a target enzyme. mdpi.comnih.gov

These computational approaches can be used to optimize various aspects of prodrug design, such as the length and composition of linkers in enzyme-cleavable prodrugs. mdpi.comnih.gov For example, MD simulations have been used to optimize the linker length in phospholipid-based prodrugs. mdpi.comnih.gov By simulating the interaction of the prodrug with the activating enzyme, researchers can design linkers that facilitate efficient cleavage and release of the active drug.

Combining computational modeling with experimental approaches provides a powerful strategy for understanding and optimizing drug formulations. schrodinger.com This integrated approach can lead to a deeper understanding of the drug load-dependent release mechanisms and help identify the maximal drug loading for a given formulation. schrodinger.com

Role of this compound in Overcoming Preclinical Resistance Mechanisms

Gemcitabine resistance is a significant clinical challenge, and this compound and other prodrugs are being investigated for their potential to overcome these resistance mechanisms. researchgate.net Resistance can arise from various molecular and cellular changes, including altered drug metabolism, enhanced DNA repair, and the activation of survival signaling pathways. nih.gov

One of the primary mechanisms of gemcitabine resistance is its inactivation by cytidine deaminase (CDA). nih.gov Prodrugs like this compound can protect the parent drug from premature deamination, thereby increasing its intracellular concentration and therapeutic efficacy.

Another key factor in gemcitabine resistance is the expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family. nih.gov These transporters can actively pump gemcitabine out of cancer cells, reducing its intracellular accumulation. Prodrugs may be designed to be poor substrates for these efflux pumps, thus circumventing this resistance mechanism.

The epithelial-mesenchymal transition (EMT) is a cellular process that has been linked to gemcitabine resistance. nih.gov Cells that undergo EMT may acquire a more stem-cell-like phenotype and become more resistant to chemotherapy. nih.gov Research is ongoing to determine if gemcitabine prodrugs can be more effective in targeting these resistant cell populations.

Furthermore, several signaling pathways, including the Hedgehog, Wnt, and Notch pathways, have been implicated in gemcitabine resistance. researchgate.net Targeting these pathways in combination with gemcitabine or its prodrugs may be an effective strategy to overcome resistance.

Preclinical studies have shown that combining gemcitabine with inhibitors of these pathways can enhance its cytotoxicity in resistant cancer cells. For example, perifosine, an Akt inhibitor, has been shown to suppress Gli1 activation (a downstream effector of the Hedgehog pathway) and enhance gemcitabine-induced cell death in pancreatic cancer cells. nih.gov

Exploration in New Preclinical Disease Models

The evaluation of this compound and other novel gemcitabine prodrugs requires the use of sophisticated preclinical models that accurately recapitulate the complexity of human cancers. Traditional preclinical models, such as xenografts from established cell lines, often fail to predict clinical outcomes due to their lack of heterogeneity and inability to mimic the tumor microenvironment. cancerpharmacology.org

To address these limitations, researchers are turning to more advanced preclinical models:

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue into immunodeficient mice, better preserve the histological and genetic characteristics of the original tumor. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to carry specific genetic mutations that are known to drive cancer development in humans. nih.gov These models are valuable for studying the influence of specific genetic lesions on therapeutic responses. nih.gov For example, the KPC mouse model, which carries mutations in the Kras and p53 genes, is a widely used model for pancreatic ductal adenocarcinoma. nih.gov

Orthotopic Models: In orthotopic models, tumor cells or tissues are implanted into the corresponding organ in the mouse. cancerpharmacology.org These models better recapitulate the spatial interactions and metastatic potential of tumors compared to subcutaneous models. cancerpharmacology.org

Three-Dimensional (3D) Cultures: Organoids and spheroids are 3D cell culture systems that more closely mimic the in vivo architecture and cell-cell interactions of tumors. nih.gov

The use of these advanced preclinical models will be crucial for evaluating the efficacy of this compound and other next-generation prodrugs, both as single agents and in combination with other therapies. These models can also help to identify biomarkers that predict response to treatment, paving the way for personalized medicine approaches.

Q & A

Q. What statistical methods resolve contradictions in preclinical vs. clinical efficacy data?

  • Answer : Apply Bayesian hierarchical models to account for interspecies variability. Use Bland-Altman plots to assess agreement between in vitro IC₅₀ and clinical response rates. Report negative findings transparently, including power calculations to confirm sample size adequacy .

Q. How to standardize reporting of this compound studies for peer review?

  • Answer : Follow the ARRIVE 2.0 guidelines for preclinical studies:
  • Detail randomization methods.
  • Report attrition/exclusion criteria.
  • Provide raw data (e.g., HPLC chromatograms) as supplementary material.
  • Disclose conflicts of interest and funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.